(5E)-2-(4-bromophenyl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5E)-2-(4-bromophenyl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a bromophenyl group, a heptyloxy group, and a methoxybenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-(4-bromophenyl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Thiazolotriazole Core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Bromophenyl Group: This step often requires the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the Heptyloxy and Methoxybenzylidene Groups: These groups are introduced through nucleophilic substitution reactions, typically using alkyl halides and methoxybenzylidene derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-(4-bromophenyl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like alkyl halides and halogenating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Alkyl halides in the presence of a base, halogenating agents like NBS.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(5E)-2-(4-bromophenyl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (5E)-2-(4-bromophenyl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- (5E)-2-(4-chlorophenyl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5E)-2-(4-fluorophenyl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
The uniqueness of (5E)-2-(4-bromophenyl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific structural features, such as the bromophenyl group, which may confer distinct chemical and biological properties compared to its analogs
Biological Activity
The compound (5E)-2-(4-bromophenyl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule with potential biological activities. Its structure includes a thiazole and triazole moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of the compound is C25H26BrN3O3S, with a molecular weight of 485.46 g/mol. The presence of bromine and various functional groups suggests that this compound may exhibit significant biological activity.
Property | Value |
---|---|
Molecular Formula | C25H26BrN3O3S |
Molecular Weight | 485.46 g/mol |
CAS Number | 624726-01-8 |
Synthesis
The synthesis of this compound involves multi-step reactions typically starting from commercially available precursors. The synthetic route often includes the formation of the thiazole and triazole rings through condensation reactions followed by functional group modifications to introduce the heptyloxy and methoxy substituents.
Antimicrobial Activity
Studies have indicated that compounds containing bromophenyl and thiazole moieties exhibit enhanced antimicrobial properties. For instance, related compounds have shown increased antibacterial activity due to electron density changes attributed to halogen substitution. The introduction of a heptyloxy group may further enhance lipophilicity, improving membrane penetration and overall efficacy against bacterial strains .
Cytotoxicity and Anticancer Potential
The anticancer activity of compounds with similar structures has been explored extensively. Thiazole derivatives have been reported to induce apoptosis in cancer cells through various pathways including the activation of caspases and modulation of cell cycle regulators . The bromophenyl group is also known to enhance cytotoxicity in certain cancer cell lines.
Case Studies
- Antibacterial Activity : A study comparing various thiosemicarbazide derivatives found that compounds with bromine substitution exhibited significantly higher antibacterial activity than their chlorine counterparts due to increased electron density at the reactive centers . This suggests that this compound could demonstrate similar or enhanced effects.
- Antiviral Efficacy : Research on related thiazole derivatives has shown promising results against viral infections. For example, studies indicated that modifications in the aromatic rings could lead to significant improvements in antiviral potency . This highlights the potential for further exploration of this compound as an antiviral candidate.
Properties
CAS No. |
624726-01-8 |
---|---|
Molecular Formula |
C25H26BrN3O3S |
Molecular Weight |
528.5 g/mol |
IUPAC Name |
(5E)-2-(4-bromophenyl)-5-[(4-heptoxy-3-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C25H26BrN3O3S/c1-3-4-5-6-7-14-32-20-13-8-17(15-21(20)31-2)16-22-24(30)29-25(33-22)27-23(28-29)18-9-11-19(26)12-10-18/h8-13,15-16H,3-7,14H2,1-2H3/b22-16+ |
InChI Key |
PZMBWQUSAQTLQF-CJLVFECKSA-N |
Isomeric SMILES |
CCCCCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2)OC |
Canonical SMILES |
CCCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2)OC |
Origin of Product |
United States |
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